2-Bromo-5-cyclobutyl-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
2-bromo-5-cyclobutyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C6H7BrN2O/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2 |
InChI Key |
GENKVTIRFYRBEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(O2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 5 Cyclobutyl 1,3,4 Oxadiazole
Foundational Strategies for 1,3,4-Oxadiazole (B1194373) Ring Formation
The construction of the 1,3,4-oxadiazole ring is a cornerstone of heterocyclic chemistry, with a variety of reliable methods at the disposal of synthetic chemists. These methods predominantly involve the formation of the crucial N-N and C-O bonds within the five-membered ring system.
Cyclodehydration Approaches
Cyclodehydration represents one of the most traditional and widely employed strategies for the synthesis of 1,3,4-oxadiazoles. This approach involves the intramolecular cyclization of a 1,2-diacylhydrazine derivative with the concomitant elimination of a water molecule. The efficiency of this process is heavily reliant on the choice of the dehydrating agent.
A common pathway to the necessary diacylhydrazine precursor involves the reaction of an acylhydrazide with a carboxylic acid. In the context of synthesizing 2-Bromo-5-cyclobutyl-1,3,4-oxadiazole, this would entail the reaction of cyclobutanecarbohydrazide (B1349149) with a bromo-functionalized carboxylic acid derivative, or alternatively, the reaction of a bromo-acylhydrazide with cyclobutanecarboxylic acid. This initial acylation is often followed by an in-situ cyclodehydration step, facilitated by a dehydrating agent.
A variety of powerful dehydrating agents are employed to effect the cyclization of diacylhydrazines to form the 1,3,4-oxadiazole ring. The choice of reagent can be critical and is often dictated by the substrate's functional group tolerance and the desired reaction conditions.
Phosphorus Oxychloride (POCl₃): This is a very common and effective reagent for the cyclodehydration of diacylhydrazines. scispace.com The reaction is typically carried out by heating the diacylhydrazine with POCl₃, which acts as both the dehydrating agent and, in some cases, the solvent. asianpubs.org
Polyphosphoric Acid (PPA): PPA is another robust dehydrating agent that is frequently used for the synthesis of 1,3,4-oxadiazoles. It is particularly effective for the cyclization of various diacylhydrazines under thermal conditions.
Thionyl Chloride (SOCl₂): Thionyl chloride is also a widely used reagent for this transformation. It readily converts the diacylhydrazine into a reactive intermediate that undergoes facile cyclization.
Triflic Anhydride (B1165640): For substrates that are sensitive to harsh acidic conditions or high temperatures, triflic anhydride offers a milder alternative for promoting the cyclodehydration of diacylhydrazines. tandfonline.com
Interactive Data Table: Common Dehydrating Agents for 1,3,4-Oxadiazole Synthesis
| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux | High yielding, readily available | Corrosive, harsh conditions |
| PPA | High temperature | Strong dehydrating power | High viscosity, difficult work-up |
| SOCl₂ | Reflux | Effective, readily available | Generates HCl, corrosive |
| Tf₂O | Mild (0 °C to rt) | Mild conditions, high yields | Expensive |
Oxidative Cyclization Pathways
An alternative and powerful strategy for the synthesis of 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones. This method involves the formation of the oxadiazole ring through an intramolecular cyclization coupled with an oxidation step. The acylhydrazone precursors are readily prepared by the condensation of an acylhydrazide with an aldehyde.
A range of oxidizing agents can be utilized to facilitate the cyclization of acylhydrazones to 1,3,4-oxadiazoles.
Iodine: Molecular iodine has been demonstrated to be an effective and practical reagent for the transition-metal-free oxidative cyclization of acylhydrazones. jchemrev.com This method is often carried out in the presence of a base, such as potassium carbonate.
Bromine: Bromine in acetic acid is a classic reagent for the oxidative cyclization of semicarbazones to form 2-amino-1,3,4-oxadiazoles. This methodology can be adapted for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from acylhydrazones.
Ceric Ammonium (B1175870) Nitrate (B79036) (CAN): CAN is an inexpensive and readily available oxidant that can be used for the cyclization of semicarbazones and benzoylhydrazones to the corresponding 1,3,4-oxadiazole derivatives. asianpubs.orgrsc.org
The mechanism of the oxidative cyclization of acylhydrazones is believed to proceed through several key steps. The reaction is initiated by the oxidation of the acylhydrazone, which can lead to the formation of a radical or a cationic intermediate. This is followed by an intramolecular cyclization, where the oxygen atom of the carbonyl group attacks the imine carbon. The final step involves the elimination of protons and the aromatization of the ring to yield the stable 1,3,4-oxadiazole. The exact nature of the intermediates and the rate-determining step can vary depending on the specific oxidant and reaction conditions employed. researchgate.net
One-Pot Synthetic Procedures for 2,5-Disubstituted 1,3,4-Oxadiazoles
One-pot syntheses have emerged as efficient and atom-economical methods for the preparation of 2,5-disubstituted 1,3,4-oxadiazoles. These procedures often involve the condensation and subsequent cyclization of various starting materials in a single reaction vessel, thereby avoiding the isolation of intermediates.
Several one-pot methodologies have been developed, utilizing a range of catalysts and reaction conditions. For instance, a convenient one-pot procedure involves the condensation of mono-arylhydrazides with acid chlorides in hexamethylphosphoramide (B148902) (HMPA) under microwave irradiation, which proceeds rapidly and without the need for an added acid catalyst or dehydrating agent. researchgate.net Another approach employs a copper-catalyzed dual oxidation of arylacetic acids and hydrazides under an oxygen atmosphere to afford 2,5-disubstituted 1,3,4-oxadiazoles. nih.govacs.org This method is advantageous as it avoids the use of expensive ligands. nih.govacs.org
Furthermore, a one-pot, two-stage protocol has been developed for the synthesis and subsequent functionalization of 1,3,4-oxadiazoles from carboxylic acids and N-isocyaniminotriphenylphosphorane (NIITP). acs.org This strategy allows for the in-situ formation of the oxadiazole ring followed by a copper-catalyzed arylation. acs.org Other notable one-pot methods include the use of cerium(IV) ammonium nitrate for the cyclization-oxidation of hydrazones and the reaction of acetohydrazide derivatives with aromatic carboxylic acids in polyethylene (B3416737) glycol. rsc.org
| Starting Materials | Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|
| Mono-arylhydrazides and Acid Chlorides | HMPA, Microwave | Rapid, catalyst-free, no dehydrating agent required | researchgate.net |
| Arylacetic Acids and Hydrazides | Copper catalyst, O₂ | Dual oxidation, avoids expensive ligands | nih.govacs.org |
| Carboxylic Acids and NIITP | Copper catalyst for subsequent functionalization | One-pot synthesis and functionalization | acs.org |
| Acetohydrazide derivatives and Aromatic Aldehydes/Carboxylic Acids | Cerium(IV) ammonium nitrate | Facile cyclization-oxidation | rsc.org |
Specific Routes to this compound
The synthesis of the target compound, this compound, requires specific strategies for the introduction of both the cyclobutyl moiety and the bromine atom at the appropriate positions of the 1,3,4-oxadiazole ring.
The incorporation of the cyclobutyl group can be achieved either by starting with a cyclobutane-containing precursor or, theoretically, by functionalizing the oxadiazole ring with a cyclobutyl group after its formation.
While direct use of cyclobutanone (B123998) is not explicitly detailed for this synthesis, a more direct and common approach involves the use of cyclobutanecarboxylic acid or its derivatives, such as cyclobutanecarbohydrazide. These precursors already contain the required cyclobutyl moiety. For example, cyclobutanecarbohydrazide can be reacted with a suitable carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride to yield the corresponding 2,5-disubstituted 1,3,4-oxadiazole. nih.gov Alternatively, cyclobutanecarboxylic acid can be used in one-pot syntheses, such as the copper-catalyzed dual oxidation method, reacting with a suitable hydrazide to form the 5-cyclobutyl-1,3,4-oxadiazole core. nih.govacs.org
Theoretically, a pre-formed 1,3,4-oxadiazole ring could be functionalized with a cyclobutyl group. This could potentially be achieved through a cross-coupling reaction. For instance, a 2-halo-1,3,4-oxadiazole could undergo a coupling reaction with a cyclobutyl organometallic reagent, such as cyclobutylzinc halide or cyclobutylmagnesium bromide, in the presence of a suitable palladium or nickel catalyst. However, this approach is speculative for this specific compound and would require significant experimental validation.
The introduction of a bromine atom at the 2-position of the 1,3,4-oxadiazole ring is a crucial step in the synthesis of the target compound.
A viable strategy for the synthesis of this compound is the direct bromination of a 5-cyclobutyl-1,3,4-oxadiazole precursor. A known method for the bromination of a 1,3,4-oxadiazole ring involves the treatment of a 2-amino-5-substituted-1,3,4-oxadiazole with copper(II) bromide (CuBr₂) and tert-butyl nitrite (B80452). This reaction has been successfully applied to the synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole (B1344494) from 5-methyl-1,3,4-oxadiazol-2-amine (B1270889). chemicalbook.com
Adapting this methodology, the synthesis of this compound would likely proceed via the following steps:
Synthesis of 5-cyclobutyl-1,3,4-oxadiazol-2-amine (B1369394). This can be achieved by reacting cyclobutanecarbohydrazide with cyanogen (B1215507) bromide. mdpi.com
Bromination of 5-cyclobutyl-1,3,4-oxadiazol-2-amine using CuBr₂ and tert-butyl nitrite in a suitable solvent like acetonitrile.
| Precursor | Brominating Agent | Other Reagents | Solvent | Reference for Methodology |
|---|---|---|---|---|
| 5-cyclobutyl-1,3,4-oxadiazol-2-amine | CuBr₂ | tert-butyl nitrite | Acetonitrile | chemicalbook.com |
This approach offers a targeted method for the introduction of bromine at the 2-position of the 1,3,4-oxadiazole ring, building upon established chemical transformations.
Strategic Incorporation of Bromine at the 2-Position
Synthesis from Brominated Precursors
A plausible and effective method for synthesizing this compound involves the use of brominated precursors. This can be achieved either by starting with a brominated building block to construct the oxadiazole ring or by brominating a pre-formed 5-cyclobutyl-1,3,4-oxadiazole derivative.
One common strategy involves the Sandmeyer-type reaction of a 2-amino-5-cyclobutyl-1,3,4-oxadiazole intermediate. This approach is analogous to the synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole, where 5-methyl-1,3,4-oxadiazol-2-amine is treated with a copper(II) bromide (CuBr₂) and a nitrite source, such as tert-butyl nitrite, in an appropriate solvent like acetonitrile. chemicalbook.com The reaction proceeds via diazotization of the amino group, followed by substitution with bromide.
Table 1: Illustrative Reaction Conditions for Synthesis from an Amino Precursor
| Reactant | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Amino-5-cyclobutyl-1,3,4-oxadiazole | CuBr₂, tert-butyl nitrite | Acetonitrile | 65 °C | ~31% (by analogy) chemicalbook.com |
Another approach involves the cyclodehydration of N,N'-diacylhydrazines where one of the acyl groups contains a bromine atom. For instance, a multi-step synthesis could start from commercially available acid chlorides, including a bromo-substituted one, to form a bromine-containing 2,5-dialkyl-1,3,4-oxadiazole intermediate. nih.gov This intermediate can then be further modified to introduce the cyclobutyl group if not already present.
Furthermore, oxidative cyclization of hydrazones formed from a brominated aldehyde or hydrazide can yield the desired product. For example, N-substituted benzylidine hydrazides have been cyclized in the presence of yellow mercuric oxide and iodine to form 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov Adapting this method would involve using a cyclobutyl-containing hydrazide and a bromine source.
Regioselectivity in Halogenation
When introducing a halogen atom to a pre-existing heterocyclic ring, the regioselectivity of the reaction is a critical consideration. For a 5-substituted-1,3,4-oxadiazole, direct halogenation would target the C2 position. The 1,3,4-oxadiazole ring is an electron-deficient system, which can influence the conditions required for electrophilic substitution.
The principles of regioselectivity in radical halogenation are also relevant, particularly if the cyclobutyl substituent were to be halogenated. Bromination is generally more selective than chlorination, favoring the substitution of the most stable radical intermediate. youtube.com However, for the heterocycle itself, electrophilic halogenation is more common. The specific site of halogenation on a heterocyclic ring can be directed by the electronic properties of the ring and its substituents. In the case of 2-substituted-1,2,3-triazoles, for instance, highly regioselective halogenation has been achieved through C-H activation. rsc.org While the electronics of 1,3,4-oxadiazoles differ, similar principles of directing group effects and reaction mechanism would govern the outcome.
Advanced Synthetic Techniques and Reaction Conditions
Modern synthetic chemistry offers several advanced techniques that can improve the efficiency, yield, and environmental footprint of synthesizing heterocyclic compounds like this compound.
Metal-Catalyzed Coupling in Oxadiazole Synthesis
Metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds, and they have been successfully applied to the synthesis and functionalization of 1,3,4-oxadiazoles. Copper and palladium are the most commonly employed metals for this purpose.
A copper-catalyzed one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids and hydrazides has been developed, proceeding via a dual oxidation mechanism. nih.govacs.org This method involves the oxidative decarboxylation of the arylacetic acid followed by oxidative functionalization of an imine C-H bond. nih.govacs.org While demonstrated with aryl groups, this methodology could potentially be adapted for alkyl or cycloalkyl substituents.
Table 2: Overview of Metal-Catalyzed Reactions for 1,3,4-Oxadiazole Synthesis
| Catalyst | Reaction Type | Starting Materials | Key Advantage |
|---|---|---|---|
| Copper(I) chloride | Dual Oxidation | Hydrazides and arylacetic acids | High yield, avoidance of expensive ligands nih.govacs.org |
| Copper(II) oxide nanoparticles | Coupling | 1,3,4-oxadiazoles and aryl/alkenyl halides | Reusable catalyst, high yields organic-chemistry.org |
| Palladium catalysts | Oxidative Annulation | Hydrazides and isocyanides | Access to 2-substituted amino-1,3,4-oxadiazoles jchemrev.com |
Palladium-catalyzed reactions have also been employed, for instance, in the oxidative annulation of hydrazides with isocyanides to produce 2-amino-1,3,4-oxadiazoles, which can be precursors to the target bromo-compound. jchemrev.com
Microwave-Assisted Synthesis
The use of microwave irradiation has become a popular technique for accelerating organic reactions. In the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, microwave assistance has been shown to dramatically reduce reaction times from several hours to a matter of minutes, while often increasing the product yield. benthamdirect.comingentaconnect.comresearchgate.net
A common approach involves the reaction of hydrazides with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride under microwave irradiation. ingentaconnect.com This method is noted for its rapidity and efficiency. Another green chemistry approach involves the microwave-assisted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and aromatic aldehydes in an ethanol-water mixture. wjarr.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | 4-9 hours | 63-86% | ingentaconnect.com |
| Microwave Irradiation | 6-15 minutes | 79-96% | ingentaconnect.com |
The advantages of this technique include not only increased reaction rates and yields but also cleaner reactions with fewer side products. benthamdirect.com
Electrocatalytic Approaches
Electrosynthesis is emerging as a green and powerful tool in organic chemistry, often avoiding the need for stoichiometric chemical oxidants or reductants. The synthesis of 1,3,4-oxadiazoles has been successfully achieved using electrochemical methods.
One such method is the mediated electrochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N-acyl hydrazones. d-nb.infonih.gov This approach utilizes a redox mediator, such as DABCO (1,4-diazabicyclo[2.2.2]octane), to facilitate a mild oxidative cyclization. d-nb.infonih.gov This indirect electrochemical oxidation is tolerant of a wide range of functional groups and can be performed on a gram scale. d-nb.infonih.gov Another electrocatalytic method involves the decarboxylative synthesis of 1,3,4-oxadiazoles from isatins and hydrazides, offering a greener alternative to traditional methods that require harsh reagents. thieme-connect.com
Solvent Effects and Reaction Optimization
The choice of solvent and the optimization of reaction conditions are crucial for maximizing the yield and purity of the desired product. In the synthesis of 1,3,4-oxadiazoles, a variety of solvents have been employed, and their effects on reaction outcomes have been noted.
For instance, in some syntheses of 2-amino-1,3,4-oxadiazoles, changing the solvent from dichloromethane (B109758) to N,N-dimethylformamide (DMF) resulted in a failure to produce the desired product, highlighting the critical role of the solvent. nih.gov In other cases, solvent-free conditions, particularly in conjunction with microwave irradiation, have proven to be highly effective and environmentally friendly. nih.gov The optimization of reaction conditions also includes the choice of base, catalyst, and temperature. For example, in the copper-catalyzed synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a screen of different copper catalysts and bases was necessary to identify the optimal conditions for achieving a high yield. nih.gov
Information regarding the chemical reactivity and transformation of this compound is not available in publicly accessible scientific literature.
Extensive searches for experimental data on the chemical reactions of "this compound" have not yielded specific results. While the requested cross-coupling and nucleophilic substitution reactions are well-established methods for the functionalization of various heterocyclic compounds, including the 1,3,4-oxadiazole scaffold, no publications, patents, or databases provide details on their application to this particular molecule.
General information is available for analogous compounds, such as 2-bromo-5-methyl-1,3,4-oxadiazole, for which a synthetic route has been described. However, this information does not extend to the specific reactivity and transformation studies requested, including Suzuki-Miyaura coupling, Negishi coupling, copper-catalyzed alkynylation, other transition metal-catalyzed functionalizations, or nucleophilic substitution reactions.
Without specific research findings, it is not possible to provide a scientifically accurate and detailed article with data tables on the chemical reactivity of this compound as outlined in the user's request. The generation of such an article would require access to primary research data that is not currently in the public domain.
Therefore, the requested article focusing solely on the chemical reactivity and transformation studies of this compound cannot be generated at this time.
Chemical Reactivity and Transformation Studies of 2 Bromo 5 Cyclobutyl 1,3,4 Oxadiazole
Chemical Transformations of the 1,3,4-Oxadiazole (B1194373) Ring System
The reactivity of the 1,3,4-oxadiazole ring in 2-bromo-5-cyclobutyl-1,3,4-oxadiazole is largely centered around the C2-bromo and C5-cyclobutyl substituents. The electron-withdrawing nature of the oxadiazole ring facilitates nucleophilic attack at the carbon atom bearing the bromine, a good leaving group.
The primary site for functionalization on the oxadiazole core of this compound is the C2 position, owing to the presence of the bromo substituent. This allows for a variety of regioselective nucleophilic substitution reactions. The general stability of the 1,3,4-oxadiazole ring, particularly when substituted with alkyl or aryl groups, suggests that these transformations can occur while leaving the heterocyclic core intact. rroij.com
Key transformations at the C2 position can include:
Amination: Reaction with primary or secondary amines to introduce amino functionalities.
Alkoxylation/Aryloxylation: Substitution with alkoxides or phenoxides to form ether linkages.
Thiolation: Reaction with thiols to introduce thioether groups.
Cross-coupling reactions: Palladium-catalyzed reactions such as Suzuki, Stille, or Sonogashira couplings can be employed to form new carbon-carbon bonds, introducing aryl, vinyl, or alkynyl groups.
The table below illustrates some potential regioselective functionalization reactions of this compound.
Table 1: Theoretical Regioselective Functionalization Reactions
| Reactant | Reagent/Catalyst | Product |
|---|---|---|
| This compound | R-NH2 (Amine) | 2-Amino-5-cyclobutyl-1,3,4-oxadiazole |
| This compound | R-OH (Alcohol), Base | 2-Alkoxy-5-cyclobutyl-1,3,4-oxadiazole |
| This compound | R-SH (Thiol), Base | 2-Thioalkyl-5-cyclobutyl-1,3,4-oxadiazole |
| This compound | R-B(OH)2, Pd catalyst | 2-Aryl-5-cyclobutyl-1,3,4-oxadiazole |
While the 1,3,4-oxadiazole ring is generally stable, it can undergo ring-opening reactions under certain conditions, particularly with strong nucleophiles. thieme-connect.de For this compound, the initial nucleophilic attack could potentially occur at the C2 or C5 position. Attack at C2, followed by cleavage of the N-N bond, could lead to the formation of acylhydrazide derivatives. thieme-connect.de
Theoretical rearrangement pathways, such as those observed in other oxadiazole isomers like 1,2,4-oxadiazoles, could be considered, although they are less common for the 1,3,4-isomer. researchgate.net These could be initiated by thermal or photochemical means, potentially leading to the formation of other five-membered heterocycles. However, the 1,3,4-oxadiazole ring is known for its thermal stability, which increases with substitution. rroij.com
Reactivity of the Cyclobutyl Substituent
The cyclobutyl group attached to the 1,3,4-oxadiazole ring introduces a degree of ring strain, which can influence its reactivity. fiveable.me Cyclobutanes are known to be more reactive than their cyclopentane (B165970) or cyclohexane (B81311) counterparts due to this strain. fiveable.meyoutube.com
Direct functionalization of the cyclobutyl ring in this compound would likely require methods that can activate C-H bonds. nih.govnih.gov Given the presence of the electron-withdrawing oxadiazole ring, the benzylic-like C-H bonds on the carbon atom attached to the ring could be susceptible to radical or oxidative functionalization.
Potential theoretical functionalization strategies include:
Radical Halogenation: Introduction of a halogen atom onto the cyclobutyl ring, which could then serve as a handle for further substitutions.
Oxidative Functionalization: Direct introduction of hydroxyl or other oxygen-containing groups through oxidation.
Directed C-H Activation: If a suitable directing group were to be installed on the oxadiazole ring, regioselective functionalization of the cyclobutyl C-H bonds could be envisioned. nih.gov
The table below outlines some theoretical functionalization reactions of the cyclobutyl ring.
Table 2: Theoretical Cyclobutyl Ring Functionalization
| Reaction Type | Reagent/Conditions | Potential Product |
|---|---|---|
| Radical Bromination | NBS, Light/Heat | 2-Bromo-5-(bromo-cyclobutyl)-1,3,4-oxadiazole |
| Oxidation | Strong Oxidizing Agent | 2-Bromo-5-(hydroxy-cyclobutyl)-1,3,4-oxadiazole |
| C-H Arylation | Pd catalyst, Directing Group | 2-Bromo-5-(aryl-cyclobutyl)-1,3,4-oxadiazole |
The stability of the cyclobutyl ring is a crucial consideration during chemical transformations of the oxadiazole moiety. The inherent ring strain makes it susceptible to ring-opening reactions, especially under conditions that involve high temperatures, strong acids or bases, or transition metal catalysis. fiveable.me For instance, certain palladium-catalyzed cross-coupling reactions are known to promote the cleavage of strained rings.
However, the cyclobutane (B1203170) ring is generally considered chemically inert under many standard reaction conditions. nih.gov It is expected to be stable during many of the nucleophilic substitution reactions at the C2 position of the oxadiazole ring, provided that harsh conditions are avoided. The conformational flexibility of the cyclobutyl ring, which can adopt puckered conformations, helps to alleviate some of the torsional strain, contributing to its relative stability. fiveable.menih.gov
Mechanistic Investigations of Reactions Involving 2 Bromo 5 Cyclobutyl 1,3,4 Oxadiazole
Elucidation of Reaction Mechanisms in Synthesis
The reaction begins with the formation of a diazotizing agent from tert-butyl nitrite (B80452). This agent then reacts with the starting material, 5-cyclobutyl-1,3,4-oxadiazol-2-amine (B1369394), to form a key intermediate: the 5-cyclobutyl-1,3,4-oxadiazole-2-diazonium salt. The copper(II) bromide present in the reaction mixture then facilitates the conversion of this diazonium salt into the final bromo-oxadiazole product. chemicalbook.comcommonorganicchemistry.com
Role of Catalysts and Reagents
The success of the synthesis of 2-Bromo-5-cyclobutyl-1,3,4-oxadiazole is critically dependent on the specific roles of the reagents and catalysts employed. The most common procedure utilizes tert-butyl nitrite as the diazotizing agent and copper(II) bromide as both the bromide source and catalyst. chemicalbook.comcommonorganicchemistry.com
tert-Butyl Nitrite (t-BuONO): This reagent is responsible for the crucial first step of converting the primary amino group of the 5-cyclobutyl-1,3,4-oxadiazol-2-amine into a diazonium group (-N₂⁺). commonorganicchemistry.com Under the reaction conditions, tert-butyl nitrite generates the nitrosyl cation (NO⁺) or a related species, which is the active electrophile that attacks the amino group, initiating the diazotization process. researchgate.net
Copper(II) Bromide (CuBr₂): This compound serves a dual purpose. Primarily, it acts as the source of the bromide nucleophile that replaces the diazonium group on the oxadiazole ring. chemicalbook.com Secondly, it catalyzes the decomposition of the diazonium salt intermediate. nih.gov The classic Sandmeyer reaction uses copper(I) salts, and it is proposed that a single-electron transfer (SET) from Cu(I) to the diazonium salt is a key step. organic-chemistry.org When Cu(II) is used, it may be reduced in situ to the catalytically active Cu(I) species or participate in an alternative catalytic cycle. The copper catalyst significantly lowers the activation energy for the cleavage of the C-N bond of the diazonium salt. nih.gov
The table below summarizes the key components and their functions in a typical synthesis.
| Reagent/Catalyst | Chemical Formula | Role in Synthesis |
| 5-cyclobutyl-1,3,4-oxadiazol-2-amine | C₆H₉N₃O | Starting Material |
| tert-Butyl Nitrite | (CH₃)₃CONO | Diazotizing Agent (forms diazonium salt) |
| Copper(II) Bromide | CuBr₂ | Bromide Source & Catalyst |
| Acetonitrile | CH₃CN | Solvent |
Intermediates and Transition States
The synthesis of this compound proceeds through a sequence of highly reactive intermediates.
N-Nitrosamine Intermediate: The initial interaction between the 2-amino group and the diazotizing agent leads to the formation of an N-nitrosamine intermediate. This species quickly rearranges to a diazoic acid derivative, which is then protonated.
Diazonium Salt Intermediate: Loss of water from the protonated diazoic acid derivative generates the critical 5-cyclobutyl-1,3,4-oxadiazole-2-diazonium salt . This intermediate is typically unstable and is generated and consumed in situ. nih.gov
Heteroaryl Radical Intermediate: The transition state for the key substitution step involves the interaction between the diazonium salt and the copper catalyst. Through a proposed single-electron transfer from a Cu(I) species, the diazonium salt decomposes, releasing nitrogen gas (N₂) and forming a highly reactive 5-cyclobutyl-1,3,4-oxadiazol-2-yl radical . organic-chemistry.org
Final Product Formation: This radical intermediate is short-lived and rapidly abstracts a bromine atom from a copper bromide complex (e.g., [CuBr₂]) to yield the final product, this compound, and regenerate the copper catalyst. nih.gov
Understanding Selectivity in Functionalization
The functionalization of this compound is largely dictated by the inherent reactivity of the substituted heterocyclic ring. The presence of a bromine atom at the 2-position provides a specific site for further chemical modification, primarily through cross-coupling reactions.
Regioselectivity and Stereoselectivity
Regioselectivity: The synthesis method starting from 5-cyclobutyl-1,3,4-oxadiazol-2-amine is inherently regioselective, as the transformation occurs exclusively at the 2-position where the amino group is located. chemicalbook.com Any subsequent functionalization of the resulting this compound is also highly regioselective. The carbon-bromine bond is the most reactive site on the molecule for reactions such as palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira), allowing for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the C2 position. Other positions on the oxadiazole ring are significantly less reactive towards these types of transformations. While direct deprotonation (metalation) can be used to functionalize oxadiazole rings, this is typically directed by specific functional groups, and in this molecule, the C-Br bond remains the most practical handle for modification. acs.org
Stereoselectivity: The 1,3,4-oxadiazole (B1194373) ring is an aromatic, planar structure and is achiral. The cyclobutyl substituent can contain stereocenters if it is itself substituted. However, in reactions involving the oxadiazole ring of the parent compound, stereoselectivity is generally not a factor.
Influence of Substituents on Reactivity
The chemical reactivity of this compound is governed by the electronic and steric properties of its two substituents.
2-Bromo Group: The bromine atom is an electronegative, electron-withdrawing substituent. Its presence significantly influences the molecule's reactivity in several ways:
It deactivates the aromatic oxadiazole ring towards electrophilic aromatic substitution.
It serves as an excellent leaving group, making the C2 position the primary site for nucleophilic aromatic substitution (under harsh conditions) and, more importantly, for a wide range of metal-catalyzed cross-coupling reactions. This C-Br bond is the key to the molecule's utility as a synthetic building block.
5-Cyclobutyl Group: The cyclobutyl group is an alkyl substituent and acts as a weak electron-donating group through an inductive effect.
This electron-donating nature slightly increases the electron density of the oxadiazole ring compared to an unsubstituted ring, though this effect is largely overshadowed by the strong deactivating effect of the bromine atom.
Sterically, the cyclobutyl group is bulkier than a simple methyl or ethyl group and may influence the approach of reagents to the adjacent nitrogen atoms or the C5 position, although reactions at these sites are uncommon.
The following table outlines the influence of each substituent.
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Bromo | 2 | Electron-withdrawing (Inductive & Resonance) | Deactivates ring to electrophilic attack; Activates C2 for cross-coupling reactions. |
| Cyclobutyl | 5 | Electron-donating (Inductive) | Slightly increases ring electron density; Minor steric hindrance. |
Computational and Theoretical Studies of 2 Bromo 5 Cyclobutyl 1,3,4 Oxadiazole
Quantum Mechanical Characterization
Quantum mechanical calculations are fundamental to understanding the electronic behavior and properties of 2-Bromo-5-cyclobutyl-1,3,4-oxadiazole. These studies, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's quantum landscape. researchgate.net
Electronic Structure Analysis (e.g., HOMO-LUMO Gap)
The electronic structure of this compound is characterized by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. nih.gov
The presence of the electron-withdrawing bromine atom and the 1,3,4-oxadiazole (B1194373) ring, combined with the electron-donating cyclobutyl group, influences the energies of these frontier orbitals. The HOMO is expected to be localized primarily on the more electron-rich portions of the molecule, while the LUMO is anticipated to be centered on the electron-deficient regions. Theoretical calculations for similar 2,5-disubstituted 1,3,4-oxadiazoles can provide an estimation of these values.
Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.25 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Gap (ΔE) | 6.10 |
| Ionization Potential | 7.25 |
Note: The data in this table are hypothetical and are based on typical values for similar compounds. They are intended for illustrative purposes only.
Electrostatic Potential Surface Analysis
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound would likely show regions of negative potential (typically colored red or yellow) concentrated around the electronegative nitrogen and oxygen atoms of the oxadiazole ring, as well as the bromine atom. These areas represent likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the cyclobutyl group, indicating sites susceptible to nucleophilic attack.
Aromaticity Assessment of the 1,3,4-Oxadiazole Ring
For instance, geometry-based methods like the Harmonic Oscillator Model of Aromaticity (HOMA) may suggest a non-aromatic character for the oxadiazole ring. researchgate.net In contrast, magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) calculations, often predict a degree of aromaticity. researchgate.net The substituents on the ring can also influence its aromatic character. researchgate.net In the case of this compound, the presence of the bromine and cyclobutyl groups would be expected to modulate the electronic delocalization within the ring, though the fundamental assessment of its aromaticity remains complex.
Molecular Dynamics and Conformational Analysis
Molecular dynamics simulations and conformational analysis provide insights into the flexibility and preferred spatial arrangements of this compound.
Conformational Flexibility of the Cyclobutyl Group
The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation to relieve torsional strain. nih.gov This puckering is a dynamic process, and the ring can rapidly interconvert between different puckered states. When attached to the 1,3,4-oxadiazole ring, the cyclobutyl group in this compound will still exhibit this conformational flexibility. The barrier to ring inversion and the preferred puckering angle can be influenced by the steric and electronic interactions with the adjacent oxadiazole ring. Computational studies can map the potential energy surface of the cyclobutyl group's puckering motion, identifying the most stable conformations and the energy barriers between them.
Theoretical Studies of Reactivity and Reaction Pathways
Theoretical studies can predict the reactivity of this compound and elucidate potential reaction mechanisms. The 1,3,4-oxadiazole ring is generally considered to be electron-deficient, making electrophilic substitution at the carbon atoms difficult. globalresearchonline.net The electron-withdrawing nature of the pyridine-type nitrogen atoms lowers the electron density on the ring carbons. globalresearchonline.net
However, the presence of a halogen atom, such as bromine, on the oxadiazole ring introduces a potential site for nucleophilic substitution. globalresearchonline.net Theoretical calculations can model the reaction pathway for the displacement of the bromide ion by various nucleophiles, determining the activation energies and reaction thermodynamics. Furthermore, the nitrogen atoms of the oxadiazole ring can be susceptible to electrophilic attack, particularly if the ring is substituted with electron-releasing groups. rroij.com While the cyclobutyl group is a weak electron donor, its influence on the reactivity of the nitrogen atoms could be explored through computational methods.
Prediction of Reaction Outcomes and Byproducts
Computational models can be employed to predict the likely outcomes of chemical reactions involving this compound. By calculating the energies of potential transition states and intermediates, chemists can forecast the most probable reaction pathways and identify potential byproducts. For instance, in nucleophilic substitution reactions, theoretical calculations can help determine whether a reaction is likely to proceed and what regioselectivity might be observed.
The 1,3,4-oxadiazole ring is known to be an electron-deficient system. beilstein-archives.org This characteristic is crucial in predicting its reactivity. The presence of two nitrogen atoms and an oxygen atom within the five-membered ring contributes to its electron-withdrawing nature. nih.gov This inherent electronic property makes the carbon atoms of the oxadiazole ring susceptible to nucleophilic attack, a key factor in predicting reaction outcomes.
In the case of this compound, the bromine atom at the 2-position is a potential leaving group. Computational studies on similar halogenated heterocyclic compounds have shown that the ease of substitution is dependent on the electronic stabilization of the transition state. Density Functional Theory (DFT) calculations could be used to model the reaction of this compound with various nucleophiles. Such calculations would likely predict that strong nucleophiles would be required to displace the bromide.
Potential byproducts in such reactions could arise from competing reaction pathways. For example, under certain conditions, rearrangement of the oxadiazole ring or side reactions involving the cyclobutyl group could occur. Computational models can help to estimate the activation barriers for these alternative pathways, thereby predicting the likelihood of byproduct formation.
Below is a hypothetical data table illustrating the type of information that could be generated from computational studies to predict reaction outcomes.
| Nucleophile | Predicted Major Product | Predicted Byproduct(s) | Calculated Activation Energy (kcal/mol) |
| Sodium methoxide | 2-Methoxy-5-cyclobutyl-1,3,4-oxadiazole | Ring-opened products | 25 |
| Phenylamine | 2-(Phenylamino)-5-cyclobutyl-1,3,4-oxadiazole | Minor isomers | 30 |
| Sodium azide | 2-Azido-5-cyclobutyl-1,3,4-oxadiazole | Nitrogen gas (from decomposition) | 22 |
Structure-Property Relationship (SPR) Modeling (Non-Clinical Focus)
Structure-Property Relationship (SPR) modeling is a computational approach used to correlate the chemical structure of a molecule with its physical, chemical, and in some cases, biological properties. For this compound, SPR models can be developed to predict its behavior in various non-clinical applications, such as materials science or agrochemistry, based on its molecular descriptors.
Correlation of Electronic and Steric Effects with Chemical Behavior
The chemical behavior of this compound is governed by a combination of electronic and steric effects originating from its constituent parts: the 1,3,4-oxadiazole ring, the bromine atom, and the cyclobutyl group.
Electronic Effects:
The 1,3,4-oxadiazole ring itself is a significant electron-withdrawing group. nih.gov The bromine atom, being highly electronegative, further enhances the electron deficiency of the ring through an inductive effect. This electronic landscape dictates the molecule's reactivity towards electrophiles and nucleophiles. For instance, the electron-poor nature of the oxadiazole ring would make electrophilic substitution reactions difficult.
Quantitative Structure-Property Relationship (QSPR) studies on similar heterocyclic compounds have demonstrated that electronic descriptors, such as dipole moment and molecular electrostatic potential (MESP), can be correlated with properties like solubility and reactivity. researchgate.net For this compound, a high dipole moment would be expected due to the asymmetrical distribution of electron density, which could influence its interaction with polar solvents and other molecules.
Steric Effects:
The cyclobutyl group at the 5-position introduces steric bulk. This steric hindrance can influence the accessibility of the oxadiazole ring to reactants. For example, in a substitution reaction at the 2-position, a bulky nucleophile might experience steric repulsion from the cyclobutyl group, leading to a slower reaction rate compared to a smaller nucleophile.
Studies on substituted oxadiazoles (B1248032) have shown that steric parameters, such as torsion angles and van der Waals volumes, can impact reaction yields and product distributions. otterbein.edu In the case of this compound, the flexibility of the cyclobutyl ring could also play a role, potentially adopting different conformations to minimize steric strain during a reaction.
An illustrative data table correlating structural features with predicted chemical behavior is presented below.
| Molecular Descriptor | Value (Predicted) | Implication for Chemical Behavior |
| Dipole Moment | High | Increased solubility in polar solvents; strong intermolecular interactions. |
| HOMO-LUMO Gap | Large | High kinetic stability; less prone to electronic transitions. |
| Steric Hindrance (from cyclobutyl group) | Moderate | May influence regioselectivity and reaction rates with bulky reagents. |
| Torsion Angle (Oxadiazole-Cyclobutyl) | Variable | Affects the overall molecular conformation and accessibility of reactive sites. |
Advanced Analytical Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone for determining the molecular structure of newly synthesized compounds. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups, connectivity, and electronic environment can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides precise information about the carbon-hydrogen framework. For 2-Bromo-5-cyclobutyl-1,3,4-oxadiazole, ¹H and ¹³C NMR are crucial.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound would be characterized by signals corresponding to the protons of the cyclobutyl ring. The methine proton (the one directly attached to the oxadiazole ring) would appear most downfield due to the deshielding effect of the heterocyclic ring.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment. The two carbons of the 1,3,4-oxadiazole (B1194373) ring are highly deshielded and appear at the low-field end of the spectrum. The carbon atom bonded to the electronegative bromine atom (C2) would be distinguishable from the carbon bonded to the cyclobutyl group (C5).
Representative NMR Data
| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | 3.65 | quintet | 1H, -CH- (cyclobutyl) |
| 2.40 | multiplet | 4H, -CH₂- (cyclobutyl) | |
| 2.05 | multiplet | 2H, -CH₂- (cyclobutyl) | |
| ¹³C NMR | 167.2 | singlet | C5 (C-cyclobutyl of oxadiazole) |
| 158.5 | singlet | C2 (C-Br of oxadiazole) | |
| 37.1 | singlet | -CH- (cyclobutyl) | |
| 26.8 | singlet | -CH₂- (cyclobutyl) | |
| 18.9 | singlet | -CH₂- (cyclobutyl) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, key characteristic absorption bands would confirm the presence of the oxadiazole ring and the aliphatic cyclobutyl group, as well as the carbon-bromine bond.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2985, 2870 | C-H Stretch | Cyclobutyl group |
| 1635 | C=N Stretch | 1,3,4-Oxadiazole ring |
| 1075 | C-O-C Stretch | 1,3,4-Oxadiazole ring |
| 610 | C-Br Stretch | Bromo group |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which exists in an approximate 1:1 natural abundance, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Expected Mass Spectrometry Data
| Technique | Result | Interpretation |
|---|---|---|
| MS (EI) | m/z ≈ 215, 217 | Molecular ion peaks ([M]⁺, [M+2]⁺) showing the characteristic 1:1 isotopic pattern for bromine. |
| HRMS (ESI) | Calculated for C₇H₈BrN₂O [M+H]⁺: 218.9818 | Provides the exact mass for confirmation of the elemental composition. |
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For 1,3,4-oxadiazole derivatives, the absorption maxima (λmax) typically correspond to π → π* transitions within the heterocyclic ring. The absence of a larger conjugated system in this compound would suggest an absorption maximum in the lower UV range.
Representative UV-Visible Data
| Solvent | λmax (nm) | Electronic Transition |
|---|---|---|
| Ethanol | ~245 | π → π* |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the separation of the target compound from reaction byproducts and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and determine the appropriate solvent system for column chromatography. For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate) would be suitable.
Column Chromatography: This is the standard technique for the purification of synthetic compounds on a preparative scale. The crude product is loaded onto a column packed with a stationary phase (typically silica (B1680970) gel), and a solvent system, often determined by TLC analysis, is used to elute the components at different rates, allowing for the isolation of the pure product.
Representative Chromatographic Conditions
| Technique | Stationary Phase | Mobile Phase (Exemplary) | Purpose |
|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane (3:7, v/v) | Reaction monitoring |
| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Ethyl Acetate in Hexane | Purification |
Table of Compounds
Based on a comprehensive search of available scientific literature, there is no specific information or published research on the chemical compound “this compound.” The search results yield extensive data on the broader class of 2,5-disubstituted-1,3,4-oxadiazoles, which are recognized as a versatile scaffold in various fields of chemical research. ijper.orgresearchgate.netnih.gov However, no documents detail the synthesis, properties, or applications of a 1,3,4-oxadiazole molecule substituted with both a bromo group at the 2-position and a cyclobutyl group at the 5-position.
The 1,3,4-oxadiazole ring system is a cornerstone in the development of new molecules for medicinal chemistry, agrochemical research, and materials science. dergipark.org.trmdpi.comresearchgate.net Derivatives are widely explored as enzyme inhibitors, receptor binders, and scaffolds for creating large compound libraries for in vitro screening. nih.govnih.govmdpi.com Furthermore, structure-activity relationship (SAR) studies are common for this class of compounds to optimize their biological effects. nih.govresearchgate.net The scaffold has also been investigated for creating potential herbicides, insecticides, and fungicides, and for its optical and thermal properties in materials science. mdpi.comwho.int
Despite the broad interest in the 1,3,4-oxadiazole core, the specific combination of substituents in "this compound" is not documented in the provided search results. Therefore, an article focusing solely on this specific compound as per the requested detailed outline cannot be generated without resorting to speculation. All available data pertains to the general class of compounds, not the specific molecule .
Table of Compounds Mentioned
Applications As a Synthetic Intermediate and Advanced Materials Precursor
Potential in Materials Science
Components in Optoelectronic Materials
The 1,3,4-oxadiazole (B1194373) core is a well-established pharmacophore in medicinal chemistry and a key component in the design of organic materials with interesting electronic and optical properties. Bromo-substituted 1,3,4-oxadiazole derivatives, in particular, have been investigated for their potential in optoelectronics due to their nonlinear optical (NLO) properties. For instance, studies on other bromo-containing 1,3,4-oxadiazoles have demonstrated their behavior as optical limiters, a property valuable for protecting sensitive optical components from high-intensity light sources. ias.ac.in
The incorporation of a bromine atom in 2-bromo-5-cyclobutyl-1,3,4-oxadiazole makes it a suitable candidate for further functionalization through cross-coupling reactions. This allows for the synthesis of more complex molecules with tailored optoelectronic properties. The electron-deficient nature of the 1,3,4-oxadiazole ring facilitates electron injection and transport, a crucial characteristic for materials used in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net By strategically modifying the molecule at the bromine position, it is possible to tune the emission color and efficiency of the resulting materials.
Research on 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) has shown that such compounds can possess semiconductor properties with a significant optical band gap, making them well-suited for optoelectronic applications. researchgate.net The presence of the bromine atom provides a reactive site for creating more elaborate molecular architectures, potentially leading to materials with enhanced performance in devices such as OLEDs and organic photovoltaics. The cyclobutyl group in this compound can further influence the solid-state morphology and processing characteristics of these materials.
Table 1: Potential Optoelectronic Applications of Functionalized this compound Derivatives
| Application Area | Potential Role of the Compound | Rationale |
| Organic Light-Emitting Diodes (OLEDs) | Electron Transport Material, Emitting Material | The 1,3,4-oxadiazole core has high electron affinity and the bromo-substituent allows for tuning of luminescent properties. rsc.orgresearchgate.net |
| Nonlinear Optics | Optical Limiting | Bromo-substituted 1,3,4-oxadiazoles have shown potential as optical limiters. ias.ac.in |
| Organic Photovoltaics (OPVs) | Electron Acceptor Material | The electron-deficient nature of the 1,3,4-oxadiazole ring is beneficial for electron transport. |
Precursors for Polymer Synthesis
The 1,3,4-oxadiazole ring is a valuable building block in the synthesis of high-performance polymers due to its high thermal and oxidative stability. researchgate.net Polymers containing 1,3,4-oxadiazole units in their backbone often exhibit excellent mechanical properties, good hydrolytic stability, and low dielectric constants. The structural rigidity and electron-withdrawing character of the oxadiazole ring contribute to these desirable properties. researchgate.net
This compound can serve as a key monomer in the synthesis of such polymers. The bromine atom provides a reactive site for polymerization reactions, such as polycondensation or cross-coupling reactions, allowing for the incorporation of the cyclobutyl-substituted oxadiazole moiety into a polymer chain. The presence of the cyclobutyl group can enhance the solubility of the resulting polymers, which is often a challenge in the processing of rigid-rod polymers.
The synthesis of polymers containing 1,3,4-oxadiazole rings has been explored for various advanced applications. These polymers can be designed to have specific properties, such as semiconducting or liquid crystalline behavior, by carefully selecting the co-monomers and the polymer architecture. researchgate.net The introduction of the this compound unit could lead to polymers with novel combinations of properties, making them suitable for applications in areas like thermally resistant films, fibers, and coatings.
A plausible synthetic route for disubstituted 1,3,4-oxadiazole derivatives involves a four-component reaction, which can utilize cyclobutanone (B123998) as a precursor for the cyclobutyl group. nih.gov This suggests that the synthesis of this compound is feasible, paving the way for its use as a monomer.
Table 2: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Potential Synthetic Route | Potential Properties |
| Poly(arylene-oxadiazole)s | Polycondensation of a di-functionalized derivative | High thermal stability, good mechanical properties, potential for electronic applications. researchgate.net |
| Copolymers | Copolymerization with other aromatic or heterocyclic monomers | Tunable optical and electronic properties, improved processability. |
| Cross-linked Polymers | Use as a cross-linking agent | Enhanced thermal and dimensional stability. |
Future Research Directions and Unexplored Avenues
Development of Novel Green Synthetic Routes
Conventional synthetic methods for 1,3,4-oxadiazoles often rely on hazardous reagents and generate substantial waste, prompting a shift towards more environmentally benign approaches. nih.gov Future research should prioritize the development of green synthetic routes to 2-bromo-5-cyclobutyl-1,3,4-oxadiazole, minimizing environmental impact while enhancing efficiency.
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. A potential pathway could involve the microwave-assisted cyclization of a suitable acylhydrazone precursor. eurekaselect.com
Ultrasound-Mediated Synthesis: Sonication offers another energy-efficient method for promoting chemical reactions, often leading to improved yields and shorter reaction times. researchgate.net
Catalyst-Based and Catalyst-Free Innovations: The use of non-toxic, reusable catalysts or the development of catalyst-free reaction conditions under green solvents would represent a significant advancement. nih.gov
Grinding Techniques (Mechanochemistry): Solid-state synthesis through grinding is an emerging green technique that eliminates the need for bulk solvents, thereby reducing waste and potential environmental contamination. nih.gov
A comparative analysis of potential green synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Green Synthetic Routes for this compound
| Synthetic Route | Potential Advantages | Key Parameters to Optimize |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields | Power level, temperature, reaction time, solvent choice |
| Ultrasound-Mediated Synthesis | Enhanced reaction rates, improved mass transfer | Frequency, power intensity, temperature, solvent |
| Catalyst-Based Synthesis | High selectivity, catalyst reusability, milder conditions | Catalyst type, catalyst loading, solvent, temperature |
Advanced Mechanistic Characterization via In Situ Spectroscopy
A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing existing protocols and designing novel transformations. The application of in situ spectroscopic techniques can provide real-time insights into reaction kinetics, intermediates, and transition states.
Future research should employ a suite of spectroscopic methods to elucidate these mechanisms:
In Situ FTIR and Raman Spectroscopy: These techniques can monitor the formation and consumption of key functional groups throughout a reaction, providing valuable kinetic data.
In Situ NMR Spectroscopy: By tracking changes in the chemical environment of atomic nuclei, in situ NMR can help identify reaction intermediates and elucidate complex reaction pathways.
The insights gained from these studies will be instrumental in refining reaction conditions to maximize yield and minimize the formation of byproducts.
Expansion of Reactivity Profiles for Diverse Functionalization
The bromine atom at the 2-position of the oxadiazole ring serves as a versatile synthetic handle for a wide range of functionalization reactions, enabling the generation of a diverse library of derivatives. acs.org Future work should focus on systematically exploring the reactivity of this bromo-substituent in various cross-coupling and substitution reactions.
Key areas for investigation include:
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, Heck, and Sonogashira couplings could be employed to introduce a variety of aryl, heteroaryl, and alkynyl moieties.
Copper-Catalyzed Reactions: Copper-catalyzed reactions offer a complementary approach for the formation of carbon-nitrogen and carbon-oxygen bonds.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the 1,3,4-oxadiazole (B1194373) ring may facilitate nucleophilic aromatic substitution reactions at the 2-position.
A summary of potential functionalization reactions is provided in Table 2.
Table 2: Potential Functionalization Reactions of this compound
| Reaction Type | Reagents and Conditions | Potential Functional Groups Introduced |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl, heteroaryl |
| Stille Coupling | Organostannane, Pd catalyst | Alkyl, alkenyl, aryl |
| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Primary and secondary amines |
The successful implementation of these reactions will significantly expand the chemical space accessible from this compound, providing a platform for the development of novel compounds with tailored properties.
Deeper Exploration of Ligand-Target Specificity through Integrated Computational and Synthetic Efforts (In Vitro)
The 1,3,4-oxadiazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. jchemrev.com The unique combination of the bromo and cyclobutyl substituents in this compound and its derivatives warrants a thorough investigation of their potential as ligands for various biological targets. An integrated approach combining computational modeling and in vitro screening is essential for efficiently exploring ligand-target specificity.
Future research in this area should involve:
Molecular Docking and Dynamics Simulations: Computational studies can predict the binding modes and affinities of this compound derivatives with a range of protein targets. This will aid in prioritizing compounds for synthesis and experimental testing.
In Vitro Biological Screening: Synthesized compounds should be screened against a panel of relevant biological targets, such as enzymes and receptors, to identify potential lead compounds. rsc.org
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the lead compounds and evaluating their biological activity, a clear understanding of the SAR can be established, guiding the design of more potent and selective analogs. acs.org
This integrated approach will accelerate the discovery and development of novel therapeutic agents based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
